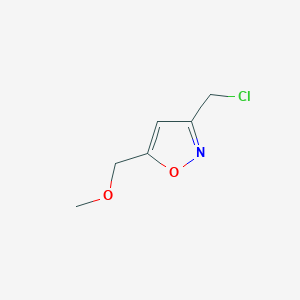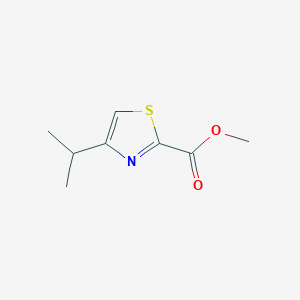
Potassium (3-Nitrophenyl)trifluoroborate
説明
Synthesis Analysis
The synthesis of potassium (3-nitrophenyl)trifluoroborate involves several key steps, including the safe synthesis from HFC-245fa and BF3·OEt2, showcasing its accessibility for laboratory preparations. An improved synthesis method has also been developed, demonstrating the compound's viability as a reagent through the treatment of (trifluoromethyl)trimethylsilane with trimethoxyborane in the presence of potassium fluoride, followed by the addition of aqueous hydrogen fluoride, yielding the compound in 85% overall yield, indicating its scalable synthesis for industrial applications (Molander & Hoag, 2003).
Molecular Structure Analysis
The molecular structure of potassium (3-nitrophenyl)trifluoroborate is characterized by its unique arrangement, involving potassium cations and the trifluoroborate anion. Structural analysis reveals that the compound forms distinct coordination polymers when reacted with different metal ions, highlighting its versatility and utility in forming varied molecular architectures. This aspect is crucial for understanding its reactivity and properties in chemical reactions (Jyai et al., 2022).
Chemical Reactions and Properties
Potassium (3-nitrophenyl)trifluoroborate participates in various chemical reactions, including the Suzuki-Miyaura cross-coupling, which is facilitated by its stability and reactivity. The compound's ability to undergo hydrolysis to release boronic acid under specific conditions is pivotal for its application in cross-coupling reactions, serving as a "slow-release" agent that minimizes side reactions and maximizes product yield. This hydrolysis process is influenced by several factors, including solvent and temperature, providing insights into its behavior in synthetic applications (Lennox & Lloyd‐Jones, 2012).
Physical Properties Analysis
The physical properties of potassium (3-nitrophenyl)trifluoroborate, such as solubility, stability in various solvents, and crystalline structure, are critical for its application in synthesis. Its stability as a solid and in solution underlines its utility as a reagent in organic synthesis, especially in reactions that require precise stoichiometry and conditions for optimal yields.
Chemical Properties Analysis
Chemically, potassium (3-nitrophenyl)trifluoroborate is known for its reactivity towards nucleophiles, electrophiles, and in transition metal-catalyzed reactions. Its role as a source of trifluoroborate anion in Suzuki-Miyaura cross-coupling reactions underscores its importance in forming carbon-carbon bonds, a foundational aspect of organic chemistry. The compound's chemical behavior is a subject of continuous study, aimed at expanding its application in synthesis and material science (Molander & Rivero, 2002).
科学的研究の応用
Potassium Trifluoroborate Salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . These properties make them versatile coupling partners and they are present as reagents in a vast array of C–C bond forming reactions .
-
Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : Potassium Trifluoroborate Salts, including Potassium (3-Nitrophenyl)trifluoroborate, are used as reagents in a vast array of C–C bond forming reactions . They are versatile coupling partners .
- Method : The salts are used as nucleophilic coupling partners in metal catalysed cross-coupling reactions . Most of these reactions are catalysed by copper, rhodium, nickel or palladium .
- Outcome : The use of these salts in cross-coupling reactions helps to overcome the limitations of traditional organoboron reagents, making the reactions more efficient .
-
Epoxidation of C=C bonds
- Field : Organic Chemistry
- Application : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
- Method : The specific method of application would depend on the specific reaction conditions and the other reactants involved .
- Outcome : The use of Potassium Trifluoroborate Salts in these reactions can lead to high yields and selectivity .
-
Synthesis of Biaryls
- Field : Organic Chemistry
- Application : Potassium (3-Nitrophenyl)trifluoroborate can be used in the synthesis of biaryls .
- Method : The specific method of application would depend on the specific reaction conditions and the other reactants involved .
- Outcome : The use of Potassium (3-Nitrophenyl)trifluoroborate in these reactions can lead to high yields and selectivity .
-
Preparation of Aryl Ethers
- Field : Organic Chemistry
- Application : Potassium (3-Nitrophenyl)trifluoroborate can be used in the preparation of aryl ethers .
- Method : The specific method of application would depend on the specific reaction conditions and the other reactants involved .
- Outcome : The use of Potassium (3-Nitrophenyl)trifluoroborate in these reactions can lead to high yields and selectivity .
Safety And Hazards
将来の方向性
Potassium organotrifluoroborates, including Potassium (3-Nitrophenyl)trifluoroborate, have emerged as exceptional reagents for difficult alkyl transfers . They offer superior shelf life and stability, and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs . Future research may focus on further exploring their utility in various chemical reactions .
特性
IUPAC Name |
potassium;trifluoro-(3-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMSCLFLMORNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382339 | |
| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-Nitrophenyl)trifluoroborate | |
CAS RN |
192863-40-4 | |
| Record name | Borate(1-), trifluoro(3-nitrophenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192863-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (3-Nitrophenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)








![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

